
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-methylethylidene)inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is a chemical compound with the molecular formula C13H20N4O4. It is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA). This compound is characterized by the presence of a 2,3-dihydro-2,2-dimethyl group and a 2’,3’-O-(1-methylethylidene) protective group, which makes it unique in its structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protective groups such as methylethylidene to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in tRNA and potential effects on protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine involves its interaction with molecular targets such as enzymes and receptors. The protective groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Inosine: The parent compound, lacking the protective groups.
2,3-Dihydro-2,2-dimethylinosine: Similar structure but without the methylethylidene group.
2’,3’-O-(1-Methylethylidene)inosine: Similar structure but without the 2,3-dihydro-2,2-dimethyl group
Uniqueness
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is unique due to the combination of its protective groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C15H22N4O5 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21) |
Clave InChI |
DAXMFWLPRKEFFI-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)

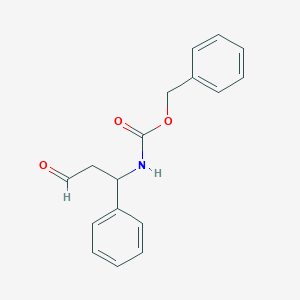

![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
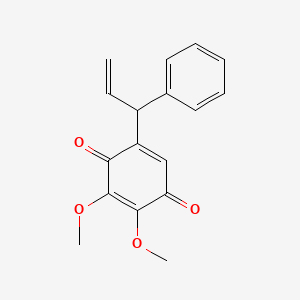
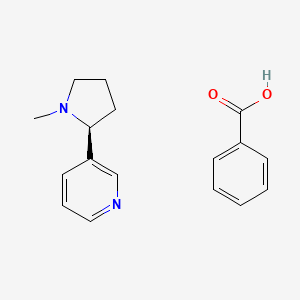
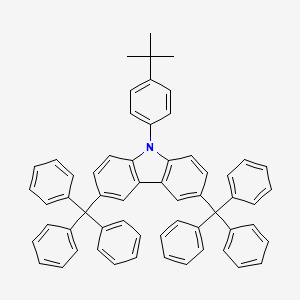
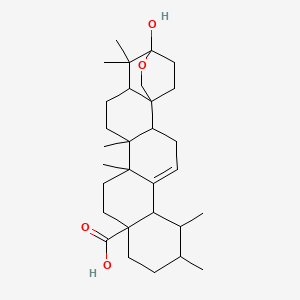
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

